molecular formula C17H13NO2S B112561 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383141-54-6

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Cat. No. B112561
CAS RN: 383141-54-6
M. Wt: 295.4 g/mol
InChI Key: BTQFCFRWPGXGJP-UHFFFAOYSA-N
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Description

“4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a benzyloxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” consists of a thiazole ring attached to a phenyl ring through a carbaldehyde group . The phenyl ring is further substituted with a benzyloxy group .

Scientific Research Applications

Pharmaceutical Research: Antitumor and Cytotoxic Agents

Thiazole derivatives, including 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde , have been studied for their potential as antitumor and cytotoxic agents . These compounds can be synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting tumor growth or inducing cell death.

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds . Its structural motif is useful in constructing molecules with potential biological activities, expanding the chemical space for drug discovery.

Material Science: Dyeing and Pigmentation

In material science, thiazole derivatives are used in the dyeing process of polyester fibers and other materials . The compound’s ability to bind to fabrics and impart color makes it valuable for industrial applications in textile manufacturing.

Biological Studies: Enzyme Inhibition

Researchers utilize thiazole derivatives to study enzyme inhibition, which is crucial in understanding metabolic pathways and developing drugs that target specific enzymes .

Agricultural Chemistry: Fungicides and Pesticides

The thiazole ring is a common feature in many fungicides and pesticides. The compound’s potential use in agricultural chemistry lies in its ability to protect crops from fungal diseases and pests .

Neuroscience: Neurotransmitter Synthesis

Thiazoles are key in synthesizing neurotransmitters, such as acetylcholine, which are essential for the proper functioning of the nervous system . This application is significant in the study of neurological disorders and the development of treatments.

Mechanism of Action

Target of Action

The primary target of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which controls several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer .

Mode of Action

The compound interacts with its target, EGFR-TK, by binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction inhibits the kinase activity of EGFR, thereby preventing the autophosphorylation and activation of the cytoplasmic tyrosine kinase domains . This results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway. When the compound binds to EGFR-TK, it inhibits the activation of the receptor, which in turn inhibits the downstream signaling pathways . These pathways include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .

Pharmacokinetics

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range . Furthermore, it has been observed to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells .

Action Environment

The action of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as proteins or other small molecules, can potentially interact with the compound and affect its efficacy .

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFCFRWPGXGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

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